molecular formula C19H21N3O3 B11570064 2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1-yl]-N-(3,4-dimethylphenyl)acetamide

2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1-yl]-N-(3,4-dimethylphenyl)acetamide

Cat. No.: B11570064
M. Wt: 339.4 g/mol
InChI Key: IQMACIAVUNSRPX-UHFFFAOYSA-N
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Description

2-[3-CYANO-4-(METHOXYMETHYL)-6-METHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL]-N-(3,4-DIMETHYLPHENYL)ACETAMIDE is a complex organic compound belonging to the class of anilides This compound is characterized by its unique structure, which includes a pyridine ring substituted with cyano, methoxymethyl, and methyl groups, as well as an acetamide moiety attached to a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-CYANO-4-(METHOXYMETHYL)-6-METHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL]-N-(3,4-DIMETHYLPHENYL)ACETAMIDE typically involves multi-step organic reactions. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . For instance, the reaction of ethyl cyanoacetate with amines at elevated temperatures can yield cyanoacetamide derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[3-CYANO-4-(METHOXYMETHYL)-6-METHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL]-N-(3,4-DIMETHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

2-[3-CYANO-4-(METHOXYMETHYL)-6-METHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL]-N-(3,4-DIMETHYLPHENYL)ACETAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including heterocyclic compounds and pharmaceuticals.

    Biology: It may be investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[3-CYANO-4-(METHOXYMETHYL)-6-METHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL]-N-(3,4-DIMETHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[3-CYANO-4-(METHOXYMETHYL)-6-METHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL]-N-(3,4-DIMETHYLPHENYL)ACETAMIDE lies in its specific substitution pattern on the pyridine ring and the presence of both cyano and methoxymethyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H21N3O3

Molecular Weight

339.4 g/mol

IUPAC Name

2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1-yl]-N-(3,4-dimethylphenyl)acetamide

InChI

InChI=1S/C19H21N3O3/c1-12-5-6-16(7-13(12)2)21-18(23)10-22-14(3)8-15(11-25-4)17(9-20)19(22)24/h5-8H,10-11H2,1-4H3,(H,21,23)

InChI Key

IQMACIAVUNSRPX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=CC(=C(C2=O)C#N)COC)C)C

Origin of Product

United States

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